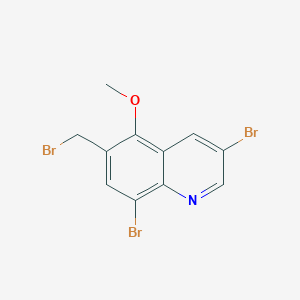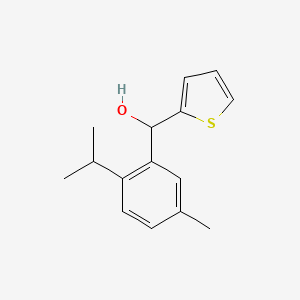
(2-Isopropyl-5-methylphenyl)(thiophen-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Isopropyl-5-methylphenyl)(thiophen-2-yl)methanol: is an organic compound that features a phenyl ring substituted with isopropyl and methyl groups, and a thiophene ring attached to a methanol group. This compound is of interest due to its unique structural properties, which combine aromatic hydrocarbons with a sulfur-containing heterocycle, potentially offering diverse chemical reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropyl-5-methylphenyl)(thiophen-2-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with 2-isopropyl-5-methylphenyl bromide and thiophen-2-ylmethanol.
Grignard Reaction: The 2-isopropyl-5-methylphenyl bromide is reacted with magnesium in dry ether to form the corresponding Grignard reagent.
Coupling Reaction: The Grignard reagent is then reacted with thiophen-2-ylmethanol under anhydrous conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. Additionally, industrial methods may employ automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition.
化学反应分析
Types of Reactions
Oxidation: (2-Isopropyl-5-methylphenyl)(thiophen-2-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or thiophene rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Produces ketones or aldehydes depending on the specific conditions and reagents used.
Reduction: Yields alcohols or other reduced forms of the compound.
Substitution: Results in various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry
In chemistry, (2-Isopropyl-5-methylphenyl)(thiophen-2-yl)methanol is used as a building block for synthesizing more complex molecules
Biology
The compound’s structural features make it a candidate for studying interactions with biological macromolecules. It can be used in the design of new drugs or as a probe to investigate biological pathways.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for developing new pharmaceuticals. Its potential biological activity can be harnessed to create drugs targeting specific diseases or conditions.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it valuable in the production of high-performance materials.
作用机制
The mechanism by which (2-Isopropyl-5-methylphenyl)(thiophen-2-yl)methanol exerts its effects depends on its interaction with molecular targets. The phenyl and thiophene rings can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways.
相似化合物的比较
Similar Compounds
- (2-Isopropyl-5-methylphenyl)(thiophen-2-yl)ketone
- (2-Isopropyl-5-methylphenyl)(thiophen-2-yl)amine
- (2-Isopropyl-5-methylphenyl)(thiophen-2-yl)ether
Uniqueness
Compared to similar compounds, (2-Isopropyl-5-methylphenyl)(thiophen-2-yl)methanol is unique due to the presence of the hydroxyl group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic structures.
By understanding the properties and applications of this compound, researchers and industry professionals can better utilize this compound in various scientific and industrial fields.
属性
分子式 |
C15H18OS |
|---|---|
分子量 |
246.4 g/mol |
IUPAC 名称 |
(5-methyl-2-propan-2-ylphenyl)-thiophen-2-ylmethanol |
InChI |
InChI=1S/C15H18OS/c1-10(2)12-7-6-11(3)9-13(12)15(16)14-5-4-8-17-14/h4-10,15-16H,1-3H3 |
InChI 键 |
OZDPLXDXZNZMPI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C(C)C)C(C2=CC=CS2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 3-bromo-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]-1'-carboxylate](/img/structure/B13086412.png)
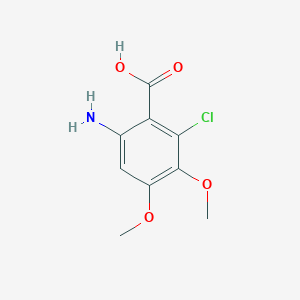
![1-[(5-Bromofuran-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13086419.png)
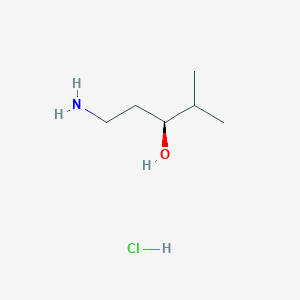
![Tert-butyl 3-iodo-4-methoxy-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B13086424.png)

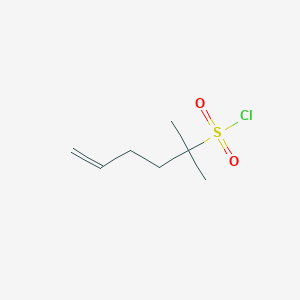
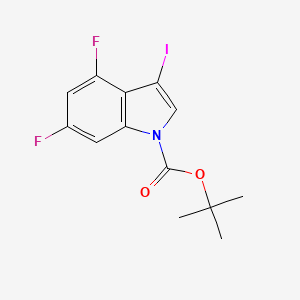

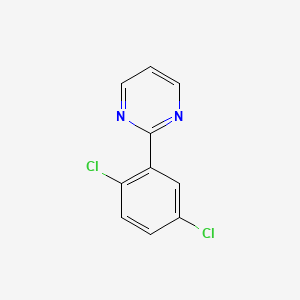
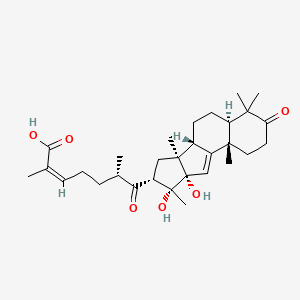
![ethyl (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13086476.png)
